molecular formula C15H15N B14703185 1-Methyl-2-phenyl-2,3-dihydro-1H-indole CAS No. 20878-31-3

1-Methyl-2-phenyl-2,3-dihydro-1H-indole

Cat. No.: B14703185
CAS No.: 20878-31-3
M. Wt: 209.29 g/mol
InChI Key: OXOPPQNJDYHUSJ-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound featuring an indole core fused with a partially saturated six-membered ring. The molecule contains a methyl group at the 1-position and a phenyl substituent at the 2-position. Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

20878-31-3

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-methyl-2-phenyl-2,3-dihydroindole

InChI

InChI=1S/C15H15N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3

InChI Key

OXOPPQNJDYHUSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the cyclization of N-alkylanilines with terminal alkynes using a copper catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires refluxing the reactants in the presence of an acid catalyst such as hydrochloric acid or acetic acid .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific biological context and the derivative .

Comparison with Similar Compounds

NMR and Mass Spectrometry

  • 1-Methyl-2-phenyl-2,3-dihydro-1H-indole analogs: Compound 3b (C15H15N2): 13C-NMR shows a CH2 group at δ 47.45 and aromatic carbons between δ 116–134. HRMS (CI) m/z: 223.1225 . Nitro-substituted analog (C15H13N2O2): Introduction of a nitro group shifts the HRMS to m/z 253.0979 and alters aromatic 13C-NMR signals (e.g., δ 147.14 for C-NO2) .

Table 1: Spectroscopic Comparison of Indole Derivatives

Compound 13C-NMR (CH2/Key Groups) HRMS (m/z) Key Substituents Reference
C15H15N2 δ 47.45 (CH2) 223.1225 Methyl, phenyl
C15H13N2O2 δ 147.14 (C-NO2) 253.0979 Nitro, phenyl
C22H16N2O5S (Sulfonyl) N/A 420.43 (Mr) Benzenesulfonyl, nitro

Crystallographic and Conformational Analysis

Crystal structures of sulfonyl- and nitrobenzoyl-substituted analogs reveal:

  • Dihedral Angles : The sulfonyl-bound phenyl ring in 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) forms an 88.33° angle with the indole system, indicating near-orthogonal orientation .
  • Space Groups: Derivatives crystallize in monoclinic (P21/n) or orthorhombic (P212121) systems, influenced by substituent bulk and intermolecular interactions .
  • Hydrogen Bonding : Intramolecular C–H⋯O bonds stabilize S(6) ring motifs, while intermolecular bonds create R44(18) or R22(12) motifs, affecting packing efficiency .

Table 2: Crystallographic Parameters of Indole Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (°) Reference
(I) C22H16N2O5S P21/n a=8.1358, b=23.8364, c=10.5983, β=110.2 88.33
(II) C20H15NO3S2 P212121 Orthorhombic parameters not specified 87.58

Table 3: Reaction Optimization for Indole Derivatives

Catalyst Temp (°C) Time (h) Yield (%) Reference
I2 (10 mol%) 40 5 98
FeCl3 40 12 67

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